

# A Comparative Risk Assessment of First-Generation Progestins

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C-Quens

Cat. No.: B1174292

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

First-generation progestins, derived from 19-nortestosterone, represent the foundational synthetic progestogens used in hormonal contraceptives and hormone replacement therapy. While effective, their structural similarity to testosterone gives rise to a range of off-target effects, primarily androgenic, but also estrogenic and metabolic, which dictate their clinical risk-benefit profile. This guide provides a comparative risk assessment of the principal first-generation progestins: norethindrone (also known as norethisterone), norethindrone acetate, norethynodrel, and ethynodiol diacetate.

## Comparative Analysis of Biological Activities

The inherent biological activities of first-generation progestins are a direct consequence of their interaction with various steroid hormone receptors. The following tables summarize the available quantitative data on their androgenic, estrogenic, and metabolic effects.

## Androgenic Profile

First-generation progestins exhibit varying degrees of androgenic activity due to their ability to bind to and activate the androgen receptor (AR). This can lead to side effects such as acne and hirsutism.[\[1\]](#)[\[2\]](#)

| Progestin             | Relative Androgenic Activity (Methyltestosterone = 50) |                                                      |  | Notes                                                |
|-----------------------|--------------------------------------------------------|------------------------------------------------------|--|------------------------------------------------------|
|                       | Androgenic Activity                                    | Androgen Receptor Binding Affinity (Relative to DHT) |  |                                                      |
| Norethindrone         | 1.0[3]                                                 | Lower than levonorgestrel[4]                         |  | Considered to have low androgenic activity.[5]       |
| Norethynodrel         | 0[3]                                                   | Weak androgen.[6]                                    |  | Often considered to have minimal androgenic effects. |
| Ethynodiol Diacetate  | 0.6[3]                                                 | Weak androgen.                                       |  | Metabolized to norethindrone.[2]                     |
| Norethindrone Acetate | Similar to Levonorgestrel[4]                           | Binds to the androgen receptor.[7]                   |  | Metabolized to norethindrone.[8]                     |

## Estrogenic Profile

The estrogenic activity of first-generation progestins is primarily due to the in vivo conversion of the parent compound or its metabolites to estrogenic substances.[9] Norethindrone and norethynodrel, for instance, can be metabolized to ethynodiol diacetate, a potent synthetic estrogen.[10]

| Progestin             | Relative Estrogenic Potency (Estradiol = 100)               | Estrogen Receptor (ER $\alpha$ ) Binding                                                    | Notes                                                                                                            |
|-----------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Norethindrone         | Weak estrogenic activity. <a href="#">[11]</a>              | Metabolites bind to ER $\alpha$ . <a href="#">[12]</a>                                      | The A-ring reduced metabolites of norethindrone are responsible for its estrogenic effects. <a href="#">[12]</a> |
| Norethynodrel         | Possesses inherent estrogenic activity. <a href="#">[9]</a> | Binds to the estrogen receptor. <a href="#">[9]</a>                                         |                                                                                                                  |
| Ethynodiol Diacetate  | No direct data available                                    | Metabolized to norethindrone, which has estrogenic metabolites.                             |                                                                                                                  |
| Norethindrone Acetate | Binds to ER $\alpha$ . <a href="#">[7]</a>                  | Metabolized to norethindrone and subsequently to ethynodiol diacetate. <a href="#">[10]</a> |                                                                                                                  |

## Metabolic Effects

The metabolic impact of first-generation progestins is a critical aspect of their risk profile, influencing lipid and carbohydrate metabolism. These effects are often dose-dependent and can be modulated by the co-administered estrogen in combined oral contraceptives.[\[2\]](#)

### Lipid Metabolism

| Progestin             | Effect on HDL Cholesterol                                  | Effect on LDL Cholesterol                                 | Effect on Triglycerides               |
|-----------------------|------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------|
| Norethindrone         | Increased with low-dose formulations. <a href="#">[13]</a> | Reduced with low-dose formulations. <a href="#">[13]</a>  | Increased. <a href="#">[14]</a>       |
| Norethynodrel         | No direct comparative data available.                      | No direct comparative data available.                     | No direct comparative data available. |
| Ethynodiol Diacetate  | No direct comparative data available.                      | No direct comparative data available.                     | No direct comparative data available. |
| Norethindrone Acetate | High-dose did not affect HDL levels. <a href="#">[13]</a>  | Increased serum triglyceride levels. <a href="#">[15]</a> |                                       |

### Carbohydrate Metabolism

| Progestin             | Effect on Glucose Tolerance                                                                | Effect on Insulin Levels                                  |
|-----------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Norethindrone         | Slight deterioration observed in some studies. <a href="#">[16]</a>                        | Statistically significant elevation. <a href="#">[14]</a> |
| Norethynodrel         | No direct comparative data available.                                                      | No direct comparative data available.                     |
| Ethynodiol Diacetate  | No direct comparative data available.                                                      | No direct comparative data available.                     |
| Norethindrone Acetate | Negative effect on insulin resistance when added to estrogen therapy. <a href="#">[10]</a> |                                                           |

## Risk of Venous Thromboembolism (VTE)

The risk of venous thromboembolism is a significant concern with hormonal contraceptives. For first-generation progestins, this risk appears to be dose-dependent.

| Progestin             | Adjusted Odds Ratio (aOR) for VTE (vs. non-use)                                                    | Notes                                                                                                                                  |
|-----------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Norethindrone         | Reduced odds of VTE at contraceptive doses (0.35 mg).<br><a href="#">[17]</a> <a href="#">[18]</a> | Higher doses used for abnormal uterine bleeding may carry an increased risk. <a href="#">[19]</a>                                      |
| Norethindrone Acetate | 3.00 (99% CI 1.96-4.59)<br><a href="#">[17]</a><br><a href="#">[18]</a>                            | Considered a higher-dose progestogen with a significant association with increased VTE odds. <a href="#">[17]</a> <a href="#">[18]</a> |

## Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed effects and the methods used to assess them, the following diagrams illustrate key signaling pathways and a general experimental workflow.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Relative progestational and androgenic activity of four progestins used for male hormonal contraception assessed in vitro in relation to their ability to suppress LH secretion in the castrate male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The progestin revolution 2: progestins are now a dominant player in the tight interlink between contraceptive protection and bleeding control—plus more - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medcraveebooks.com [medcraveebooks.com]
- 11. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of different formulations of oral contraceptive agents on lipid and carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of norethindrone on carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Influence of progestins on adverse effects of oral contraceptives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of lynestrenol and norethindrone on the carbohydrate and lipid metabolism in subjects with gestational diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Association of Progestogens and Venous Thromboembolism Among Women of Reproductive Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Association of Progestogens and Venous Thromboembolism Among Women of Reproductive Age | Semantic Scholar [semanticscholar.org]
- 19. contemporaryobgyn.net [contemporaryobgyn.net]
- To cite this document: BenchChem. [A Comparative Risk Assessment of First-Generation Progestins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1174292#comparative-risk-assessment-of-first-generation-progestins>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)